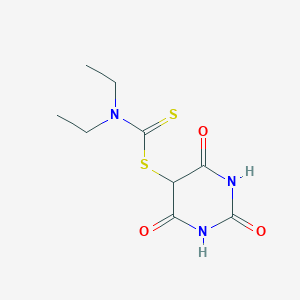
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate, also known as DTC, is a chemical compound that has been extensively studied for its potential application in scientific research. DTC is a dithiocarbamate derivative that has been synthesized through various methods and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various cellular processes. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which plays a role in the production of reactive oxygen species.
Biochemical and Physiological Effects
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has also been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized in the lab. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is also stable under various conditions, making it suitable for long-term storage. However, 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate. One area of interest is its potential application in the treatment of cancer. Further studies are needed to investigate the mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate and its potential as a therapeutic agent for cancer. Another area of interest is its potential application in the treatment of inflammation and oxidative stress-related diseases. Future studies are needed to investigate the efficacy and safety of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate in these conditions.
Conclusion
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate is a promising chemical compound that has shown potential for various scientific research applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has several advantages for lab experiments, including its low toxicity profile and stability under various conditions. However, further studies are needed to fully understand the mechanism of action of 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate and its potential as a therapeutic agent for various diseases.
Synthesis Methods
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate can be synthesized through various methods, including the reaction of pyrimidine-5-carbonitrile with carbon disulfide, followed by the reaction with diethylamine to produce the desired product. Another method involves the reaction of pyrimidine-5-carbonitrile with thiourea, followed by the reaction with diethylamine and carbon disulfide. The final product is purified through recrystallization or column chromatography.
Scientific Research Applications
2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been extensively studied for its potential application in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. 2,4,6-Trioxohexahydro-5-pyrimidinyl diethyldithiocarbamate has been used in various in vitro and in vivo studies to investigate its potential therapeutic effects on cancer, inflammation, and oxidative stress.
properties
Molecular Formula |
C9H13N3O3S2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(2,4,6-trioxo-1,3-diazinan-5-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-12(4-2)9(16)17-5-6(13)10-8(15)11-7(5)14/h5H,3-4H2,1-2H3,(H2,10,11,13,14,15) |
InChI Key |
ZMIXTWOFJGXDND-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
Canonical SMILES |
CCN(CC)C(=S)SC1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)





